molecular formula C9H16 B037813 7-Methyloct-1-yne CAS No. 118864-33-8

7-Methyloct-1-yne

Cat. No.: B037813
CAS No.: 118864-33-8
M. Wt: 124.22 g/mol
InChI Key: RTXYCQAQYUOCHG-UHFFFAOYSA-N
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Description

7-Methyloct-1-yne (C₉H₁₆) is an alkyne with a terminal triple bond at the first carbon and a methyl substituent at the seventh carbon of an eight-carbon chain. Its molecular structure confers distinct reactivity and physical properties compared to linear alkynes and branched analogs. For instance, 7-Methyloctanoic acid (C₉H₁₈O₂), a related carboxylic acid, shares the same carbon backbone but features a carboxyl group instead of a triple bond .

Properties

CAS No.

118864-33-8

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

7-methyloct-1-yne

InChI

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h1,9H,5-8H2,2-3H3

InChI Key

RTXYCQAQYUOCHG-UHFFFAOYSA-N

SMILES

CC(C)CCCCC#C

Canonical SMILES

CC(C)CCCCC#C

Synonyms

1-Octyne, 7-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares 7-Methyloct-1-yne with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
7-Methyloct-1-yne C₉H₁₆ 124.23 (calculated) Terminal alkyne (C≡CH) Methyl branch at C7, triple bond at C1
7-Chloro-7-methyl-3-methyleneoct-1-ene C₁₀H₁₇Cl 172.70 Chlorine, methylene (CH₂=CH), alkene Chlorine at C7, methylene group at C3
7-Methyloctanoic acid C₉H₁₈O₂ 158.24 Carboxylic acid (-COOH) Methyl branch at C7, carboxyl at C1
1-Hydroxybut-2-yne C₄H₆O 70.09 Hydroxyl (-OH), internal alkyne Hydroxyl at C1, triple bond at C2
Key Observations:
  • Functional Group Influence: The terminal alkyne in 7-Methyloct-1-yne contrasts with the carboxylic acid in 7-Methyloctanoic acid, leading to divergent reactivity (e.g., acid-base behavior vs. alkyne-specific reactions like Sonogashira coupling).
  • Electrophilic Reactivity : 7-Chloro-7-methyl-3-methyleneoct-1-ene combines alkene and chloro substituents, enabling electrophilic addition and substitution reactions distinct from alkynes .

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